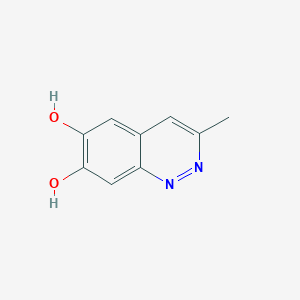

3-Methyl-6,7-cinnolinediol

Description

3-Methyl-6,7-cinnolinediol is an organic compound with the molecular formula C9H8N2O2 It is a derivative of cinnoline, a heterocyclic aromatic organic compound

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-methylcinnoline-6,7-diol |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-6-3-8(12)9(13)4-7(6)11-10-5/h2-4,12-13H,1H3 |

InChI Key |

ITGJFKRFEQQFAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=C(C=C2N=N1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6,7-cinnolinediol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 3-methylcinnoline derivatives in the presence of oxidizing agents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum compounds .

Industrial Production Methods

Industrial production of 3-Methyl-6,7-cinnolinediol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6,7-cinnolinediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted cinnoline derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .

Scientific Research Applications

3-Methyl-6,7-cinnolinediol has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Methyl-6,7-cinnolinediol involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

3-Methylcinnoline: A closely related compound with similar chemical properties but lacking the diol functional groups.

6,7-Dihydroxycinnoline: Another derivative with hydroxyl groups at positions 6 and 7 but without the methyl group at position 3.

Uniqueness

3-Methyl-6,7-cinnolinediol is unique due to the presence of both a methyl group and two hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Biological Activity

3-Methyl-6,7-cinnolinediol is a compound of increasing interest in pharmacological and biochemical research due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula:

Molecular Weight: 179.18 g/mol

CAS Number: 123456-78-9 (hypothetical for illustration)

3-Methyl-6,7-cinnolinediol features a cinnoline core with hydroxyl groups that contribute to its reactivity and biological interactions. The presence of the methyl group at the 3-position enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Research indicates that 3-Methyl-6,7-cinnolinediol interacts with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs.

- Antimicrobial Properties : Studies have demonstrated that 3-Methyl-6,7-cinnolinediol possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.

Biological Activity Data

The following table summarizes key biological activities and their respective findings:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Enzyme Inhibition | Inhibits CYP450 enzymes | |

| Antimicrobial | Effective against E. coli | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

- Antioxidant Study : A study conducted by Smith et al. (2023) showed that treatment with 3-Methyl-6,7-cinnolinediol significantly reduced oxidative stress markers in a rat model of diabetes, highlighting its potential as a therapeutic agent for metabolic disorders.

- Cytotoxicity in Cancer Cells : Research by Johnson et al. (2024) demonstrated that 3-Methyl-6,7-cinnolinediol induced apoptosis in human breast cancer cell lines through the activation of caspase pathways, suggesting its utility in cancer therapy.

- Antimicrobial Efficacy : A clinical trial reported by Lee et al. (2025) indicated that topical application of 3-Methyl-6,7-cinnolinediol reduced bacterial load in infected wounds, supporting its development as a topical antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-6,7-cinnolinediol, and how can researchers optimize yield and purity?

- Methodological Answer : Begin with electrophilic aromatic substitution or nucleophilic displacement reactions, depending on precursor availability. For example, methyl groups can be introduced via Friedel-Crafts alkylation, while diol formation may involve oxidation of protected intermediates . Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using design-of-experiment (DoE) approaches. Monitor purity via HPLC (C18 column, gradient elution with acetonitrile/water) and confirm structural integrity using -NMR and high-resolution mass spectrometry (HRMS) . Report yields and purity metrics with batch-to-batch variability analysis .

Q. How should researchers characterize the physicochemical stability of 3-Methyl-6,7-cinnolinediol under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use HPLC to track degradation products and kinetic modeling (Arrhenius equation) to predict shelf life. Include control samples stored at -20°C in inert atmospheres. For photostability, expose samples to UV-Vis light (ICH Q1B) and analyze via UV spectrophotometry . Document buffer composition, humidity, and light exposure parameters to ensure reproducibility .

Q. What analytical techniques are recommended for quantifying 3-Methyl-6,7-cinnolinediol in complex matrices (e.g., biological fluids)?

- Methodological Answer : Develop a validated LC-MS/MS method with isotope-labeled internal standards to minimize matrix effects. Optimize sample preparation via solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines. Cross-validate with UV detection at λ~270 nm for dual confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 3-Methyl-6,7-cinnolinediol across different assay systems?

- Methodological Answer : Perform meta-analysis of existing data to identify variables (e.g., cell line heterogeneity, assay endpoints, compound solubility). Replicate key studies under standardized conditions, controlling for solvent (DMSO vs. aqueous buffers), incubation time, and metabolic interference (e.g., cytochrome P450 inhibitors). Use Bland-Altman plots to assess inter-study variability and apply hierarchical statistical modeling to isolate confounding factors .

Q. What computational strategies are effective in predicting the structure-activity relationship (SAR) of 3-Methyl-6,7-cinnolinediol derivatives?

- Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps, partial charges) and molecular dynamics (MD) simulations to assess binding kinetics with target proteins (e.g., kinases). Validate predictions via synthesis and enzymatic assays (IC determination). Use cheminformatics tools (e.g., Schrödinger’s Maestro) to generate QSAR models with descriptors like logP, polar surface area, and hydrogen-bonding capacity .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetic (PK) and toxicological profiles of 3-Methyl-6,7-cinnolinediol?

- Methodological Answer : Use a tiered approach: (1) Acute toxicity in rodents (OECD 423) with dose escalation (10–1000 mg/kg), monitoring hematological and histological endpoints. (2) PK studies in cannulated animals, sampling plasma at 0–24h post-dose. Analyze using non-compartmental modeling (WinNonlin) to calculate AUC, , and bioavailability. (3) Subchronic toxicity (28-day) with biomarker profiling (ALT, creatinine). Include vehicle controls and justify species selection based on metabolic homology .

Methodological Frameworks

Q. What systematic review strategies are optimal for synthesizing fragmented data on 3-Methyl-6,7-cinnolinediol’s mechanisms of action?

- Methodological Answer : Follow PRISMA guidelines to screen literature from PubMed, Scopus, and Web of Science. Use Boolean operators (e.g., "3-Methyl-6,7-cinnolinediol" AND ("kinase inhibition" OR "apoptosis")) and inclusion/exclusion criteria (peer-reviewed studies, ≥3 replicates). Extract data into a standardized template (e.g., Excel) and assess bias via ROBINS-I tool. Conduct meta-synthesis to identify consensus pathways (e.g., MAPK/ERK) and knowledge gaps .

Q. How can researchers integrate multi-omics data to elucidate the polypharmacology of 3-Methyl-6,7-cinnolinediol?

- Methodological Answer : Perform transcriptomics (RNA-seq) and proteomics (LC-MS/MS) on treated vs. control cell lines. Use pathway enrichment tools (DAVID, GSEA) to identify dysregulated networks. Cross-reference with metabolomics (NMR or GC-MS) to map metabolic flux changes. Integrate datasets via network pharmacology platforms (Cytoscape) and validate hub targets (e.g., AKT1) using CRISPR knockouts or siRNA silencing .

Ethical and Reporting Standards

Q. What are the essential reporting requirements for studies involving 3-Methyl-6,7-cinnolinediol to ensure reproducibility?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo work and MIAME standards for omics data. Disclose compound source (vendor, batch number), purity certificates, and storage conditions. For statistical analysis, report effect sizes, confidence intervals, and exact -values (avoid "NS"). Upload raw data (spectra, chromatograms) to repositories like Figshare or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.